Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride
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Overview
Description
Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C₉H₁₄Cl₂N₂O₂. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of 2-amino-3-(pyridin-3-yl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride include:
- Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
- Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it particularly valuable in certain research and industrial applications .
Biological Activity
Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a compound with notable biological activity, has been the subject of various research studies aimed at understanding its mechanisms and potential applications in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula C8H10Cl2N2O2. The compound features a propanoate backbone with an amino group and a pyridine ring, which are crucial for its biological interactions. The presence of two hydrochloride ions indicates it is a dihydrochloride salt, enhancing its solubility in aqueous environments.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound acts as a ligand, binding to these targets and modulating their activity. This modulation can lead to various biochemical responses depending on the specific pathways affected:
- Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing physiological processes.
- Receptor Interaction : It can bind to neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognition.
Biological Activities
Research indicates several key biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, particularly gastric cancer cells. This activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation.
- Neuroprotective Effects : The compound has shown promise in neuroprotective studies, potentially benefiting conditions such as neurodegenerative diseases. Its interaction with neuronal receptors may help mitigate oxidative stress and inflammation.
- Antimicrobial Properties : Some studies have reported antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.
Data Table of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Cytotoxic effects on gastric cancer cells | |
Neuroprotective | Reduction in oxidative stress in neuronal models | |
Antimicrobial | Inhibition of bacterial growth |
Case Studies
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of this compound on gastric cancer cells, researchers found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
A neuroprotective study conducted on rat models demonstrated that administration of the compound resulted in a significant decrease in markers of oxidative stress (e.g., malondialdehyde levels) and an increase in antioxidant enzyme activity (e.g., superoxide dismutase). These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
Properties
IUPAC Name |
methyl 2-amino-3-pyridin-3-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSHHLGNMODFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CC=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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